molecular formula C13H24 B12568389 1-Butyl-1-(hex-1-EN-2-YL)cyclopropane CAS No. 207388-04-3

1-Butyl-1-(hex-1-EN-2-YL)cyclopropane

Cat. No.: B12568389
CAS No.: 207388-04-3
M. Wt: 180.33 g/mol
InChI Key: UKDVBXCMRXVKJR-UHFFFAOYSA-N
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Description

1-Butyl-1-(hex-1-en-2-yl)cyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with a butyl group and a hex-1-en-2-yl group. Cyclopropane derivatives are known for their unique chemical properties and reactivity due to the ring strain in the three-membered cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-1-(hex-1-en-2-yl)cyclopropane can be achieved through various synthetic routes. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of a transition metal catalyst. For example, the reaction of 1-butene with diazohexane in the presence of a rhodium catalyst can yield this compound. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced separation techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-1-(hex-1-en-2-yl)cyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to saturated hydrocarbons.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reduction.

    Substitution: Halogenation reactions using halogens (e.g., bromine, chlorine) can introduce halogen atoms into the compound.

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated cyclopropane derivatives.

Scientific Research Applications

1-Butyl-1-(hex-1-en-2-yl)cyclopropane has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Butyl-1-(hex-1-en-2-yl)cyclopropane involves its interaction with molecular targets and pathways. The cyclopropane ring strain makes it highly reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to potential biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Butyl-1-(hex-1-en-2-yl)cyclopropane can be compared with other cyclopropane derivatives, such as:

    Cyclopropane: The simplest cyclopropane compound with no substituents.

    1-Butylcyclopropane: A cyclopropane ring with a butyl group.

    1-Hexylcyclopropane: A cyclopropane ring with a hexyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other cyclopropane derivatives.

Properties

CAS No.

207388-04-3

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

1-butyl-1-hex-1-en-2-ylcyclopropane

InChI

InChI=1S/C13H24/c1-4-6-8-12(3)13(10-11-13)9-7-5-2/h3-11H2,1-2H3

InChI Key

UKDVBXCMRXVKJR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)C1(CC1)CCCC

Origin of Product

United States

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